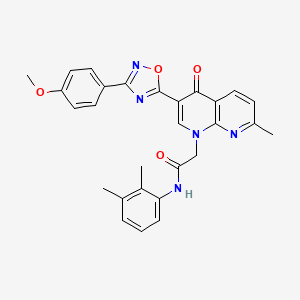
N-(2,3-dimethylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25N5O4 and its molecular weight is 495.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
A significant body of research has focused on the synthesis of derivatives related to this compound and their potential antibacterial applications. For instance, derivatives of 1,3,4-oxadiazole and 1,8-naphthyridine have been synthesized and evaluated for their antibacterial activity. These derivatives show significant activity, suggesting their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). Another study explored the synthesis and antibacterial activity of 1,3,4-oxadiazolyl-1,8-naphthyridines, highlighting their potential in combating bacterial infections (Mogilaiah & Vidya, 2006).
Antimicrobial and Antifungal Evaluation
Further research has been conducted on the antimicrobial and antifungal evaluation of these derivatives. A study involving the synthesis of new 2- and 2,3-diphenoxysubstituted naphthalene-1,4-diones with 5-oxopyrrolidine moieties demonstrated potential antibacterial and antifungal activities, indicating the broad-spectrum utility of these compounds (Voskienė et al., 2012).
Chemotherapeutic Potential
The chemotherapeutic potential of derivatives has also been a focus area, with research exploring the design and synthesis of new compounds for their promising chemotherapeutic applications. This includes the investigation of their in vitro antimicrobial activity against various bacteria and fungi, as well as their antiproliferative activity against selected human tumor cell lines (Kaya et al., 2017).
Novel Synthesis Techniques
Novel synthesis techniques have also been developed to create these compounds, including methods that utilize microwave irradiation for efficient synthesis under solvent-free conditions. These techniques offer a more sustainable and efficient approach to synthesizing these derivatives, potentially opening new pathways for their application in scientific research (Mogilaiah, Swamy, Chandra, & Srivani, 2009).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-16-6-5-7-23(18(16)3)30-24(34)15-33-14-22(25(35)21-13-8-17(2)29-27(21)33)28-31-26(32-37-28)19-9-11-20(36-4)12-10-19/h5-14H,15H2,1-4H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOBBNCDNGZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2630721.png)
![3-(2-Ethoxyphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2630722.png)
![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2630723.png)
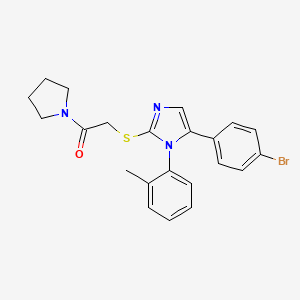
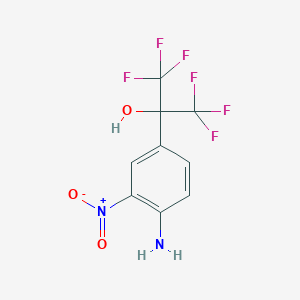

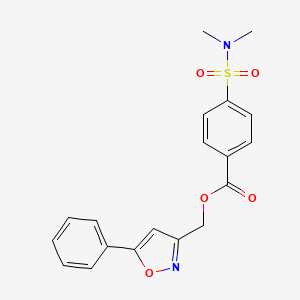
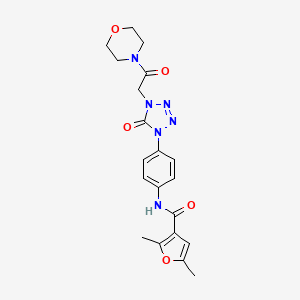
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzohydrazide](/img/structure/B2630733.png)
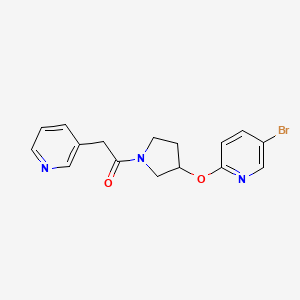



![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2630744.png)
